(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
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Overview
Description
Boc-L-beta-glutamic acid 5-benzyl ester is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . It is commonly used in peptide synthesis as a protected form of L-glutamic acid, where the Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl ester protects the carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-glutamic acid 5-benzyl ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the amino group using the Boc group, followed by the esterification of the carboxyl group with benzyl alcohol . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and catalysts like N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for Boc-L-beta-glutamic acid 5-benzyl ester are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-L-beta-glutamic acid 5-benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon (Pd/C) with hydrogen for benzyl ester removal.
Major Products Formed
Hydrolysis: L-glutamic acid.
Deprotection: L-glutamic acid after removal of protecting groups.
Scientific Research Applications
Boc-L-beta-glutamic acid 5-benzyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-L-beta-glutamic acid 5-benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-L-beta-glutamic acid 5-benzyl ester is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. Its structure allows for the selective removal of protecting groups, making it a valuable intermediate in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJSSKTLCNWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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